molecular formula C25H36N2O5 B13087895 Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13087895
M. Wt: 444.6 g/mol
InChI Key: YZBYZSRZSLSPSI-PPHPATTJSA-N
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Description

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is a complex organic compound that plays a significant role in various chemical and biological processes. This compound is known for its unique structure, which includes a benzyloxycarbonyl group and a pyrrolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylic acid with dicyclohexylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects amino acids from unwanted reactions during peptide synthesis. The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions, facilitating the formation of stable intermediates and final products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexylammonium (S)-1-((benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxylate is unique due to its specific structure, which includes a pyrrolidine ring and a dicyclohexylammonium moiety. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable tool in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C25H36N2O5

Molecular Weight

444.6 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1

InChI Key

YZBYZSRZSLSPSI-PPHPATTJSA-N

Isomeric SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N([C@@H]1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)[NH2+]C2CCCCC2.C1CC(=O)N(C1C(=O)[O-])C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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